3-(Naphthalen-2-yloxy)azetidine
Overview
Description
3-(Naphthalen-2-yloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring bonded to a naphthyl group via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yloxy)azetidine typically involves the reaction of 2-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate 2-naphthol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidine ring to a more saturated amine structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
3-(Naphthalen-2-yloxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects in the treatment of brain ischemia/reperfusion injury.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yloxy)azetidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotection, the compound modulates inflammatory and oxidative stress pathways by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This results in reduced neuronal apoptosis and improved brain function following ischemic injury .
Comparison with Similar Compounds
- 3-(Naphthalen-2-yloxy)azetidine
- Azetidine, 3-(2-naphthalenyloxy)-
- This compound trifluoroacetate
Comparison: this compound stands out due to its unique naphthyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to other azetidine derivatives .
Properties
IUPAC Name |
3-naphthalen-2-yloxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXUEIDHHHQAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625712 | |
Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784123-27-9 | |
Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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